molecular formula C13H12ClNO B2388793 [3-(2-Chlorophenoxy)phenyl]methanamine CAS No. 1185096-51-8

[3-(2-Chlorophenoxy)phenyl]methanamine

Cat. No.: B2388793
CAS No.: 1185096-51-8
M. Wt: 233.7
InChI Key: CRNMUKQUKVMEHI-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenoxy)phenyl]methanamine: is an organic compound with the molecular formula C13H12ClNO It is a derivative of phenylmethanamine, where the phenyl group is substituted with a 2-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chlorophenoxy)phenyl]methanamine typically involves the reaction of 2-chlorophenol with benzylamine under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of benzylamine attacks the electrophilic carbon of the 2-chlorophenol, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2-Chlorophenoxy)phenyl]methanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(2-Chlorophenoxy)phenyl]methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenoxy)phenyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    [3-(2-Bromophenoxy)phenyl]methanamine: Similar structure with a bromine atom instead of chlorine.

    [3-(2-Fluorophenoxy)phenyl]methanamine: Similar structure with a fluorine atom instead of chlorine.

    [3-(2-Methylphenoxy)phenyl]methanamine: Similar structure with a methyl group instead of chlorine.

Uniqueness: The uniqueness of [3-(2-Chlorophenoxy)phenyl]methanamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom influences its reactivity and interactions with other molecules, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

[3-(2-chlorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNMUKQUKVMEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC(=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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